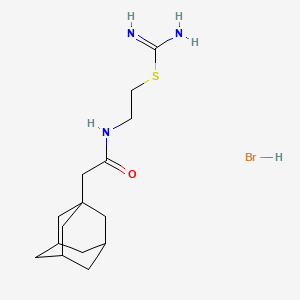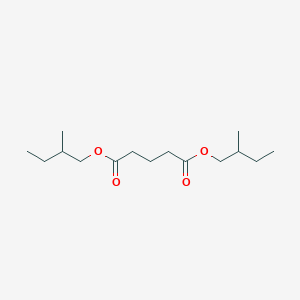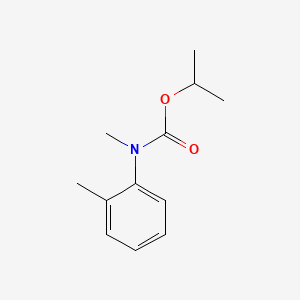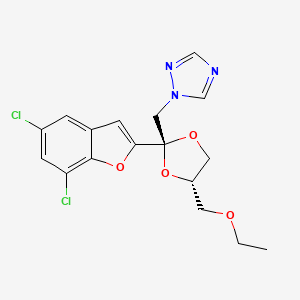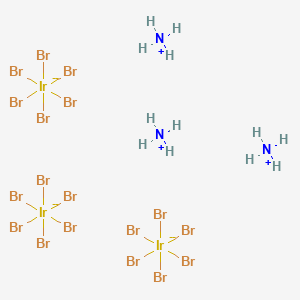
Triammonium hexabromoiridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triammonium hexabromoiridate is a coordination compound with the chemical formula (NH₄)₃[IrBr₆] It is composed of iridium in the +3 oxidation state, coordinated with six bromide ions, and three ammonium ions to balance the charge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triammonium hexabromoiridate can be synthesized through the reaction of iridium(III) chloride with ammonium bromide in an aqueous solution. The reaction typically involves dissolving iridium(III) chloride in water, followed by the addition of ammonium bromide. The mixture is then heated to facilitate the formation of the hexabromoiridate complex. The resulting solution is cooled, and the this compound precipitates out, which can be collected by filtration and dried.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, concentration, and purification steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Triammonium hexabromoiridate undergoes various chemical reactions, including:
Oxidation: The iridium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states of iridium.
Substitution: Ligand exchange reactions where bromide ions are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as chlorine or bromine can be used.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly employed.
Substitution: Ligand exchange can be facilitated by using ligands such as phosphines or amines under controlled conditions.
Major Products Formed
Oxidation: Higher oxidation state iridium complexes.
Reduction: Lower oxidation state iridium complexes.
Substitution: New coordination compounds with different ligands replacing the bromide ions.
Wissenschaftliche Forschungsanwendungen
Triammonium hexabromoiridate has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other iridium complexes and studying coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in therapeutic applications, particularly in cancer treatment due to the unique properties of iridium complexes.
Industry: Utilized in catalysis and materials science for developing new catalytic processes and advanced materials.
Wirkmechanismus
The mechanism by which triammonium hexabromoiridate exerts its effects involves the interaction of the iridium center with target molecules. The iridium ion can coordinate with various ligands, facilitating catalytic reactions or interacting with biological molecules. The specific pathways and molecular targets depend on the context of its application, such as catalysis or therapeutic use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium hexabromoiridate (K₃[IrBr₆])
- Sodium hexabromoiridate (Na₃[IrBr₆])
- Ammonium hexachloroiridate ((NH₄)₃[IrCl₆])
Uniqueness
Triammonium hexabromoiridate is unique due to the presence of ammonium ions, which can influence its solubility and reactivity compared to similar compounds with different counterions. The bromide ligands also impart distinct chemical properties, making it suitable for specific applications in catalysis and materials science.
Eigenschaften
CAS-Nummer |
86638-19-9 |
|---|---|
Molekularformel |
Br18H12Ir3N3-3 |
Molekulargewicht |
2069.0 g/mol |
IUPAC-Name |
triazanium;hexabromoiridium(2-) |
InChI |
InChI=1S/18BrH.3Ir.3H3N/h18*1H;;;;3*1H3/q;;;;;;;;;;;;;;;;;;3*+4;;;/p-15 |
InChI-Schlüssel |
ZBKXEBCDGSKURH-UHFFFAOYSA-A |
Kanonische SMILES |
[NH4+].[NH4+].[NH4+].Br[Ir-2](Br)(Br)(Br)(Br)Br.Br[Ir-2](Br)(Br)(Br)(Br)Br.Br[Ir-2](Br)(Br)(Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



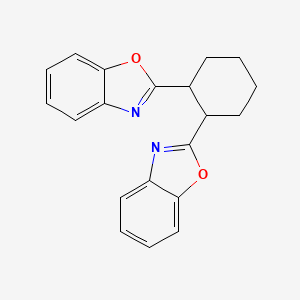
![1-Acetyl-6-methoxy-3-methyl-3,6-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B13783164.png)
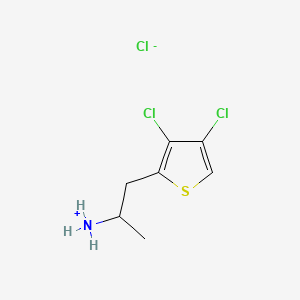
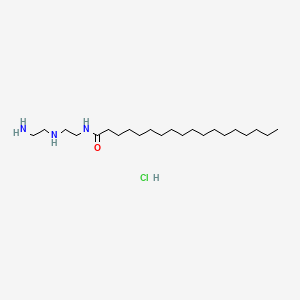
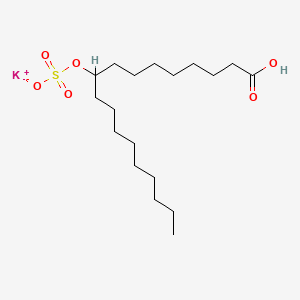
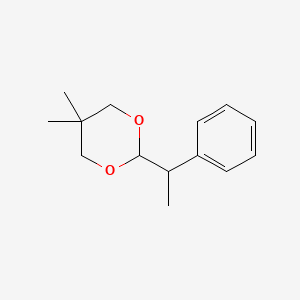
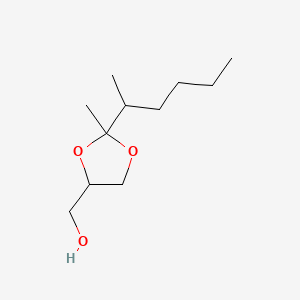
![methyl (13S,15S,16S,18R)-13-[(1R,9R,10S,11R,12R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B13783209.png)
